1-Amino-3-chloropropan-2-one

Description

Nomenclature and Structural Identity of 1-Amino-3-chloropropan-2-one

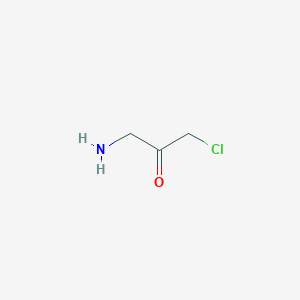

The systematic IUPAC name for this compound is this compound. Its chemical formula is C₃H₆ClNO, and its structure consists of a three-carbon propane (B168953) backbone. nih.gov At one end (C1), there is an amino group (-NH₂), the central carbon (C2) features a carbonyl group (C=O), and the other end (C3) is substituted with a chlorine atom (-Cl).

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₃H₆ClNO |

| CAS Number | Not readily available |

| PubChem CID | 19855705 |

Data sourced from PubChem. nih.gov

Contextual Significance in Organic Chemistry and Synthesis Intermediates

While specific research on this compound is sparse, its structural motifs, the α-haloketone and the aminoketone, are of considerable importance in organic synthesis.

α-Haloketones are recognized as versatile building blocks for constructing a wide array of organic compounds, particularly heterocyclic molecules with potential biological activity. researchgate.netnih.govresearchgate.net The presence of two electrophilic centers, the carbonyl carbon and the α-carbon bearing the halogen, allows for sequential reactions with various nucleophiles. researchgate.netresearchgate.net This reactivity makes them key precursors in the synthesis of pharmaceuticals. nih.govresearchgate.net

β-Aminoketones , which are structurally related to the target molecule, are also significant in medicinal chemistry. They are often synthesized through the Mannich reaction and are precursors to various biologically active compounds. nih.gov The synthesis of α-aminoketones, which are isomers of the target compound, is also a well-established area of research, with numerous methods developed for their preparation. tandfonline.com

Theoretically, this compound could serve as a precursor to various heterocyclic compounds. For instance, intramolecular cyclization could potentially lead to the formation of substituted morpholines or other nitrogen- and oxygen-containing rings. However, without dedicated studies, these possibilities remain speculative.

Historical Perspectives on Research into Related Chlorinated Propanone and Propanol (B110389) Derivatives

The history of research into chlorinated propanones and propanols is more extensively documented, largely due to their relevance in various industrial and biological contexts.

The study of chlorinated propanones has been driven by their role as disinfection byproducts in water treatment and their utility in organic synthesis. Research has explored the formation of various chlorinated propanone derivatives and their subsequent reactions. acs.org

Chlorinated propanols , such as 1-amino-3-chloropropan-2-ol (B1208272), have been more widely investigated, particularly as intermediates in the synthesis of pharmaceuticals. evitachem.comguidechem.com For example, (S)-1-amino-3-chloro-2-propanol is a key intermediate in the synthesis of the antibiotic linezolid (B1675486). guidechem.com The synthesis of this and related amino alcohols often involves the reaction of epichlorohydrin (B41342) with amines. evitachem.com

The historical development of synthetic methods for α-aminoketones and β-aminoketones provides a backdrop for understanding the potential synthetic routes to this compound. Early methods often involved the reaction of α-haloketones with amines. tandfonline.com More recent strategies have focused on developing more efficient and selective catalytic methods. acs.orgcolab.ws

Structure

3D Structure

Propriétés

IUPAC Name |

1-amino-3-chloropropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c4-1-3(6)2-5/h1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZMOCDXNJAHNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CCl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600646 | |

| Record name | 1-Amino-3-chloropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80402-29-5 | |

| Record name | 1-Amino-3-chloropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Amino 3 Chloropropan 2 One and Its Precursors/derivatives

Direct Synthetic Routes to 1-Amino-3-chloropropan-2-one

Direct synthesis of this compound presents challenges due to the presence of multiple reactive functional groups. However, established chemical transformations can be applied, primarily through the oxidation of a suitable precursor or by constructing the α-haloketone moiety from the ground up.

Oxidation Pathways from 1-Amino-3-chloropropan-2-ol (B1208272) Precursors

The most direct route to this compound is through the oxidation of its alcohol precursor, 1-amino-3-chloropropan-2-ol. The hydroxyl and amino groups within this precursor are both susceptible to oxidation. evitachem.com The key challenge in this approach is achieving chemoselective oxidation of the secondary alcohol to a ketone without affecting the primary amine or the carbon-chlorine bond.

Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents (e.g., chromium trioxide) and potassium permanganate. The reaction conditions, such as temperature, solvent, and pH, must be carefully controlled to minimize side reactions, such as over-oxidation to carboxylic acids or intramolecular cyclization. evitachem.com For instance, monoamine oxidase is known to convert 3-amino-1-chloropropan-2-ol into β-chlorolactaldehyde, which can then be further oxidized. nih.gov

Table 1: Potential Oxidizing Agents for Alcohol-to-Ketone Conversion

| Oxidizing Agent | Typical Conditions | Potential Side Reactions |

| Potassium Permanganate | Controlled pH and temperature | Oxidation of amine, C-C bond cleavage |

| Chromium Trioxide (Jones Reagent) | Acidic, acetone | Oxidation of amine |

| Hydrogen Peroxide | With catalyst, controlled conditions | Epoxidation, oxidation of amine |

De Novo Synthesis Approaches for Alpha-Haloketones

De novo synthesis provides alternative pathways to α-haloketones, building the molecule from simpler starting materials. wikipedia.org These general methods can be conceptually applied to the synthesis of this compound, although they may require protection of the amino group.

One common strategy is the direct α-halogenation of a ketone. mdpi.com This involves reacting a ketone, such as 1-aminopropan-2-one, with a halogen source like elemental bromine (Br₂) or N-chlorosuccinimide (NCS) under acidic or basic conditions to facilitate enol or enolate formation. wikipedia.orgmdpi.com

Another established route is the Nierenstein reaction, where an acyl chloride is treated with diazomethane (B1218177) to generate an α-diazoketone intermediate. acs.org This intermediate is then reacted with an anhydrous hydrogen halide (e.g., HCl) to yield the final α-haloketone. acs.org

A more recent approach involves the chemoselective addition of halomethyllithium carbenoids to Weinreb amides, which has proven effective for synthesizing various functionalized α,β-unsaturated α'-haloketones. nih.gov

Table 2: General Methods for α-Haloketone Synthesis

| Method | Starting Materials | Key Reagents |

| Direct Halogenation | Ketone | X₂, N-halosuccinimide |

| Nierenstein Reaction | Acyl Chloride | Diazomethane, HX |

| From Weinreb Amides | Weinreb Amide | Halomethyllithium |

Synthesis of Related Chlorinated Amino Alcohols Informing Ketone Preparation

The synthesis of the precursor, 1-amino-3-chloropropan-2-ol, is a critical step that informs the preparation of the target ketone. This amino alcohol is a versatile intermediate, notably used in the synthesis of the antibiotic linezolid (B1675486). evitachem.comguidechem.com

Catalytic Amination of Epichlorohydrin (B41342) in Stereoselective Synthesis

A primary industrial route to 1-amino-3-chloropropan-2-ol involves the ring-opening of epichlorohydrin with an amine source. evitachem.com Epichlorohydrin, a readily available C3 building block, possesses an electrophilic epoxide ring that is susceptible to nucleophilic attack. atamanchemicals.com

The reaction with ammonia (B1221849) or primary amines typically yields a mixture of regioisomers. evitachem.com The use of Lewis acid catalysts, such as certain metal triflates or zeolites like Sn-Beta, can significantly enhance the regioselectivity of the epoxide ring opening. x-mol.comresearchgate.net This catalytic approach is crucial for directing the nucleophile to the desired carbon atom. Furthermore, asymmetric catalysis has been explored to achieve enantioselective synthesis, which is vital for producing specific chiral isomers of the amino alcohol. pharmtech.comnih.gov The mechanism often involves the coordination of the catalyst to the epoxide oxygen, activating the ring for a more controlled nucleophilic attack. researchgate.net

Nucleophilic Substitution Reactions in Propanol (B110389) Scaffold Construction

The construction of the chlorinated propanol scaffold can also be achieved through nucleophilic substitution reactions on precursors like 1,3-dichloro-2-propanol. smolecule.com In this approach, one of the chlorine atoms is selectively replaced by an amino group. This reaction typically follows a bimolecular nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile, displacing a chloride ion.

Careful control of reaction conditions, such as solvent polarity, temperature, and stoichiometry, is necessary to favor monosubstitution and prevent side reactions like the formation of diamino products or elimination. Polar aprotic solvents are often employed to facilitate the reaction while minimizing unwanted side products. This method provides a direct way to install the necessary functional groups onto the three-carbon backbone.

Acid-Catalyzed Cyclization Approaches

Acid catalysis plays a role in various synthetic strategies involving epichlorohydrin and its derivatives. In the context of synthesizing precursors, acid catalysts are primarily used to promote the ring-opening of the epoxide. acs.org For example, reacting epichlorohydrin with an alcohol in the presence of an acid catalyst leads to the formation of a chlorohydrin ether. x-mol.com

While direct acid-catalyzed cyclization to form the amino alcohol is less common, acid catalysis is fundamental to creating key intermediates. For instance, the acid-promoted reaction of epichlorohydrin with a carboxylic acid can yield a halo-ester, which can then be further functionalized. atamanchemicals.com In some cases, intramolecular reactions can lead to cyclized products, such as oxazolidinones, especially when the amino and hydroxyl groups are in proximity. The formation of cyclic carbonates from epichlorohydrin is another example of an acid-catalyzed process that generates a useful synthetic intermediate. researchgate.net

Phthalimide-Mediated Routes from Dihalogenated Propanols

The Gabriel synthesis, a classic method for forming primary amines, provides a reliable pathway to this compound from dihalogenated precursors. This methodology utilizes potassium phthalimide (B116566) to introduce a protected nitrogen atom, which prevents the common issue of over-alkylation. The synthesis can proceed via two main pathways starting from either a dihalogenated ketone or a dihalogenated alcohol.

Route from Dihalogenated Ketones:

A direct approach involves the reaction of 1,3-dichloroacetone (B141476) with potassium phthalimide. This reaction, a nucleophilic substitution, selectively displaces one of the chlorine atoms to form N-(3-chloro-2-oxopropyl)phthalimide. smolecule.comgoogle.com A notable advantage of this method is the ability to perform the reaction in an aqueous phase, which simplifies the procedure and reduces reliance on organic solvents. google.com

A specific patented method describes the dropwise addition of a potassium phthalimide solution to 1,3-dichloroacetone in deionized water. The reaction proceeds at room temperature, and after approximately one hour, the solid product, 2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione, can be isolated by filtration with a high yield of around 91.1%. google.com The final step to obtain this compound involves the removal of the phthalimide protecting group, typically through hydrazinolysis or acidic hydrolysis.

Route from Dihalogenated Propanols:

An alternative pathway begins with a dihalogenated propanol, such as 1,3-dichloro-2-propanol. The initial step is the reaction with potassium phthalimide to yield N-(3-chloro-2-hydroxypropyl)phthalimide. sigmaaldrich.compharmaffiliates.com This intermediate alcohol must then be oxidized to the corresponding ketone. Various oxidizing agents can be employed for this transformation. The resulting N-(3-chloro-2-oxopropyl)phthalimide is then deprotected as described above to yield the final product.

The table below summarizes key aspects of the phthalimide-mediated synthesis of the protected intermediate, N-(3-chloro-2-oxopropyl)phthalimide.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 1,3-Dichloroacetone | Potassium Phthalimide | Deionized Water | Room Temperature, 1 hour | 2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione | 91.1% | google.com |

| Epichlorohydrin | Potassium Phthalimide | Epichlorohydrin (excess) | 120 °C, 24 hours | 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione* | 61% | rsc.org |

| Note: This intermediate requires a subsequent ring-opening and oxidation to reach the target ketone. |

Green Chemistry Principles and Sustainable Synthesis Approaches

The integration of green chemistry principles into the synthesis of this compound and its precursors is crucial for developing environmentally benign and economically viable processes. Key areas of focus include the use of biocatalysis, transition-metal-free reactions, and sustainable starting materials and solvents.

Biocatalytic Approaches:

Biocatalysis offers a powerful tool for the stereospecific and efficient synthesis of α-amino ketones. Enzymes from the α-oxoamine synthase (AOS) family can catalyze the formation of α-amino ketones from α-amino acids in a single step, avoiding the need for protecting groups and often harsh reagents. nih.govthieme-connect.comnih.gov While not yet specifically demonstrated for this compound, this approach holds significant potential for a greener synthesis of related chiral amino ketones. d-nb.info For instance, the asymmetric reduction of the precursor 2-(3-Chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione using recombinant alcohol dehydrogenase in E. coli cells has been shown to produce the corresponding chiral alcohol with high enantiomeric purity (99% ee).

Catalytic and Transition-Metal-Free Syntheses:

Modern synthetic methods aim to replace stoichiometric reagents with catalytic alternatives. For the synthesis of α-amino ketones, several green strategies have emerged:

Direct C-H Amination: Transition-metal-free methods for the direct α-C-H amination of ketones have been developed, using catalysts like ammonium (B1175870) iodide with a co-oxidant. This avoids the need for pre-functionalization of the ketone. organic-chemistry.org

N-Bromosuccinimide (NBS) as a Dual Reagent: In some syntheses of α-amino ketones, NBS can function as both the electrophilic brominating agent and the nitrogen source, improving atom economy. rsc.org

Light-Driven Catalysis: Merging N-heterocyclic carbene (NHC) catalysis with photoredox catalysis provides a modern, light-driven approach to synthesize α-amino ketones from activated carboxylic acids under mild conditions. nih.gov

Sustainable Solvents and Precursors:

The choice of solvent plays a significant role in the environmental impact of a synthesis. As demonstrated in the phthalimide-mediated route, using water as a solvent for the Gabriel reaction is a significant green improvement. google.com Furthermore, developing sustainable routes to key precursors like halohydrins and epoxides is an active area of research. This includes the use of solid-based catalysts for halohydrin cyclization, which can improve catalyst recyclability and reduce waste.

The following table outlines several green chemistry approaches applicable to the synthesis of α-amino ketones and their precursors.

| Green Chemistry Approach | Description | Potential Application | Reference |

| Biocatalysis | Use of enzymes (e.g., α-oxoamine synthases, dehydrogenases) for stereospecific transformations. | Asymmetric synthesis of chiral 1-amino-3-chloropropan-2-ol or direct synthesis of α-amino ketones. | nih.govnih.gov |

| Aqueous Phase Synthesis | Utilizing water as a reaction solvent to reduce the use of volatile organic compounds (VOCs). | Gabriel reaction of 1,3-dichloroacetone with potassium phthalimide. | google.com |

| Catalytic C-H Amination | Direct amination of a ketone precursor without pre-functionalization, often using metal-free catalysts. | Synthesis of the α-amino ketone moiety, reducing synthetic steps. | organic-chemistry.org |

| Photocatalysis | Using light to drive chemical reactions, often under mild conditions. | Light-driven carbene catalysis for the synthesis of α-amino ketones. | nih.gov |

Reactivity and Mechanistic Investigations of 1 Amino 3 Chloropropan 2 One

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The chlorine atom in 1-amino-3-chloropropan-2-one is situated on a carbon atom alpha to a carbonyl group, a position that significantly enhances its reactivity towards nucleophiles. This heightened reactivity is a hallmark of α-haloketones. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-chlorine bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack. smolecule.com Consequently, the chlorine atom can be readily displaced by a variety of nucleophiles in what is typically a bimolecular nucleophilic substitution (SN2) reaction. acs.org

The general susceptibility of the chlorine atom in similar structures, such as 1-amino-3-chloropropan-2-ol (B1208272), to substitution by various nucleophiles has been well-documented. evitachem.com In the case of this compound, reactions with nucleophiles such as hydroxides, azides, and thiols are expected to proceed efficiently to yield the corresponding α-amino-α'-hydroxyketones, α'-azidoketones, and α'-thioketones, respectively. For instance, reaction with sodium azide (B81097) would provide 1-amino-3-azidopropan-2-one, a precursor for the synthesis of vicinal diamines.

The table below illustrates the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Expected Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 1-Amino-3-hydroxypropan-2-one |

| Azide | Sodium Azide (NaN₃) | 1-Amino-3-azidopropan-2-one |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-Amino-3-(phenylthio)propan-2-one |

| Amine | Ammonia (B1221849) (NH₃) | 1,3-Diaminopropan-2-one |

| Cyanide | Sodium Cyanide (NaCN) | 1-Amino-3-cyanopropan-2-one |

It is important to note that the reaction conditions, particularly the pH, would need to be carefully controlled to prevent unwanted side reactions involving the amino group, which can also act as a nucleophile.

Carbonyl Group Reactivity and Transformations

The ketone functionality in this compound is a central feature of its reactivity, participating in a wide array of chemical transformations characteristic of carbonyl compounds.

Alpha-Haloketone Reactivity Mechanisms

The reactivity of α-haloketones is dominated by the interplay between the carbonyl group and the adjacent halogen. The primary mechanism for substitution at the chlorinated carbon is the SN2 pathway. acs.org SN1 reactions are generally disfavored at the α-position of carbonyl compounds because the resulting carbocation is destabilized by the adjacent electron-withdrawing carbonyl group. acs.org

The rate of nucleophilic substitution in α-haloketones is significantly faster than in corresponding alkyl halides that lack the carbonyl group. This rate enhancement is attributed to the inductive effect of the carbonyl oxygen, which increases the partial positive charge on the α-carbon, making it a more potent electrophile. smolecule.com

Condensation and Addition Reactions Involving the Carbonyl Moiety

The carbonyl carbon of this compound is electrophilic and can undergo nucleophilic addition reactions. savemyexams.com For example, it can react with organometallic reagents like Grignard or organolithium reagents to form tertiary alcohols, although the presence of the acidic amine proton and the reactive chloro group would necessitate protection strategies.

Reduction of the carbonyl group is also a feasible transformation. Reagents like sodium borohydride (B1222165) (NaBH₄) would be expected to reduce the ketone to a secondary alcohol, yielding 1-amino-3-chloropropan-2-ol. savemyexams.com This highlights the synthetic relationship between the title compound and its more commonly studied alcohol analog.

Condensation reactions with amines and their derivatives are also characteristic of ketones. For instance, reaction with hydroxylamine (B1172632) would yield an oxime, and reaction with hydrazine (B178648) would produce a hydrazone. A particularly important reaction of α-haloketones is their use in the synthesis of heterocycles. For example, condensation with 1,2-diamines can lead to the formation of quinoxalines, where the α-haloketone is first oxidized in situ to a 1,2-dicarbonyl compound which then condenses with the diamine. researchgate.net

Amine Group Reactivity and Functionalization

The primary amino group in this compound is a nucleophilic center and a base. Its reactivity is typical of primary amines, allowing for a variety of functionalization reactions.

Acylation is a common transformation of primary amines. Reaction with acyl chlorides or anhydrides, under basic conditions to neutralize the liberated acid, would readily produce the corresponding N-acyl derivatives. For example, treatment with acetic anhydride (B1165640) would yield N-(3-chloro-2-oxopropyl)acetamide.

The amino group can also undergo alkylation, although this can be difficult to control and may lead to over-alkylation. Reductive amination, however, provides a more controlled method for introducing alkyl groups. The amine can also be used as a nucleophile in various synthetic transformations, though its basicity and nucleophilicity must be considered in the context of the other reactive sites in the molecule.

Multi-functional Group Synergistic Reactivity Studies

The proximate arrangement of the amine, ketone, and alkyl chloride functionalities in this compound can lead to complex and synergistic reactivity, particularly intramolecular reactions.

Intramolecular Cyclization Pathways

The presence of a nucleophilic amine and an electrophilic chlorinated carbon within the same molecule creates the potential for intramolecular cyclization. Under basic conditions, the deprotonated or free amine can act as an internal nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular SN2 reaction. This would lead to the formation of a four-membered nitrogen-containing ring, a substituted azetidin-2-one (B1220530) (a β-lactam derivative). The favorability of forming five- and six-membered rings in intramolecular reactions is a well-established principle in organic chemistry, suggesting that if the carbon chain were longer, cyclization would be even more probable. vanderbilt.edu

An analogous intramolecular cyclization has been observed in related systems. For example, ω-(2-haloanilino) alkanones can undergo palladium-catalyzed intramolecular coupling to form cyclic products. acs.org While the conditions are different, the principle of an intramolecular reaction between an amine and a carbon-halogen bond is similar. Furthermore, the intramolecular cyclization of 1-amino-3-alkyn-2-ols is a known route to substituted pyrroles, demonstrating the propensity of amino and carbonyl-related functionalities to react intramolecularly to form stable heterocyclic systems. organic-chemistry.org

Stereochemical Aspects and Chiral Induction in Reactions Involving this compound Scaffolds

The stereochemical outcomes of reactions involving the this compound scaffold are of significant interest due to the molecule's role as a versatile building block in synthetic chemistry. The structure possesses multiple features that allow for the introduction and control of chirality, primarily centered around the prochiral ketone and the adjacent carbon atoms. The presence of three distinct functional groups—an amine, a ketone, and a chloroalkane—provides multiple handles for stereoselective transformations.

Investigations into chiral induction typically focus on three main strategies: substrate control, reagent control, and catalyst control. While specific studies on this compound are limited, the principles of asymmetric synthesis can be applied by examining reactions on analogous α-halo ketones and β-amino ketones. benthamscience.comnih.gov

Substrate and Reagent-Controlled Induction

One effective method for inducing chirality is through substrate control, where a chiral element is incorporated into the molecule itself to direct the stereochemical course of a reaction. This can be achieved by using an enantiomerically pure amine to construct the scaffold or by attaching a chiral auxiliary to the amino group. For instance, chiral sulfinamides, such as tert-butanesulfinamide (tBS), are widely used to synthesize chiral primary amines via the diastereoselective addition of organometallic reagents to sulfinyl imines. nih.gov This approach could be adapted to generate a chiral this compound derivative, where the existing stereocenter would influence subsequent reactions at the ketone or the α-carbon.

Reagent-controlled methods involve the use of external chiral reagents. A prominent example is the asymmetric reduction of the prochiral ketone functionality. The use of biocatalysts, particularly carbonyl reductases (CREDs), has proven highly effective for the stereoselective reduction of α-halo ketones to the corresponding chiral halohydrins. almacgroup.com This enzymatic approach is valued for its high enantioselectivity under mild, physiological conditions. almacgroup.com Such a transformation would convert this compound into enantiopure (R)- or (S)-1-amino-3-chloropropan-2-ol, which are valuable chiral building blocks for pharmaceuticals. smolecule.com

Catalyst-Controlled Chiral Induction

Catalytic enantioselective reactions represent the most efficient approach to generating chiral molecules. wikipedia.org For the this compound scaffold, several catalytic strategies are relevant.

Asymmetric Hydrogenation and Transfer Hydrogenation: The ketone group is a prime target for asymmetric hydrogenation. Transition metal catalysts composed of rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), are extensively used for the asymmetric hydrogenation of ketones and imines. nih.govacs.org Specifically for β-amino ketones, ruthenium-based catalyst systems have been shown to achieve excellent enantioselectivities in hydrogenation reactions, sometimes proceeding through a dynamic kinetic resolution (DKR) mechanism. This would be a direct method to access chiral 1-amino-3-chloropropan-2-ol from the parent ketone. Similarly, direct asymmetric reductive amination of related ketone structures using preformed chiral palladium complexes has been developed, yielding chiral amines with high diastereoselectivity and enantioselectivity. dicp.ac.cn

Organocatalysis: Chiral organic molecules can catalyze stereoselective transformations. Proline, for example, is a well-established catalyst for asymmetric Mannich reactions. rsc.org In this context, this compound could act as the ketone component, reacting with an aldehyde and an amine to generate a more complex β-amino ketone with newly formed stereocenters. The stereochemistry is controlled by the chiral catalyst through the formation of a transient enamine intermediate. rsc.org

Phase-Transfer Catalysis: Asymmetric α-functionalization of the ketone can be achieved using chiral phase-transfer catalysts. This has been demonstrated in the asymmetric α-halogenation of related β-ketocarboxylic acid derivatives using spirocyclic binaphthyl-based ammonium (B1175870) salts, which can achieve high levels of enantioselectivity. jku.at This strategy could theoretically be applied to introduce a second halogen or another substituent at the C1 position with stereocontrol.

The following table summarizes representative stereoselective reactions that are applicable to scaffolds analogous to this compound, illustrating the potential for chiral induction.

Interactive Data Table: Representative Stereoselective Reactions on Analogous Scaffolds

| Reaction Type | Substrate Type | Catalyst/Reagent | Product Type | Stereoselectivity (ee/de) | Ref. |

| Asymmetric Hydrogenation | β-Amino Ketone | RuPHOX-Ru catalyst | Chiral β-Amino Alcohol | 85–98% ee | |

| Biocatalytic Reduction | α-Halo Ketone | Carbonyl Reductase (CRED) | Chiral α-Halo Alcohol | High ee | almacgroup.com |

| Mannich Reaction | Ketone, Aldehyde, Aniline | Zirconium oxychloride (ZrOCl₂) | anti-β-Amino Ketone | Good to excellent anti selectivity | organic-chemistry.org |

| Organocatalytic Amination | Ketone | Proline / Azodicarboxylate | α-Hydrazino Ketone | Excellent ee | organic-chemistry.org |

| Asymmetric Reductive Amination | Cycloaliphatic Ketone | Chiral Palladium Complex | Chiral Cycloaliphatic Amine | up to 99% ee | dicp.ac.cn |

| Asymmetric Halogenation | Isoxazolidin-5-one (β-AA precursor) | Chiral Ammonium Salt | α-Halogenated β-Amino Acid deriv. | up to 90% ee | jku.at |

Derivatization Strategies for Functional Exploration

Preparation of Protected Amine Derivatives for Synthetic Utility

The high reactivity of the primary amine in 1-amino-3-chloropropan-2-one and its alcohol precursor necessitates the use of protecting groups to achieve selective transformations at other sites of the molecule. The protection of the nitrogen atom is a crucial first step for many synthetic applications, preventing unwanted side reactions and allowing for controlled manipulation of the ketone and chloro-methyl groups. thieme-connect.comthieme-connect.com

A common and effective strategy involves the conversion of the amine into a carbamate. thieme-connect.com Carbamate protecting groups, such as benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc), are widely used. These groups are introduced under standard conditions and offer the advantage of being stable through various reaction conditions, yet they can be removed selectively when needed. For instance, the protection of β-arylamino alcohols as carbamates has been shown to be highly regioselective for the nitrogen atom. thieme-connect.com

The presence of these N-protecting groups is critical as it disrupts the strong intra- and intermolecular hydrogen bonding networks present in the free amino alcohol. thieme-connect.com This disruption facilitates subsequent reactions, such as the oxidation of the secondary alcohol to the corresponding ketone. thieme-connect.comthieme-connect.com The Dess-Martin periodinane oxidation is an effective method for converting N-protected 1-amino-3-chloropropan-2-ol (B1208272) derivatives into N-protected 1-amino-3-chloropropan-2-ones in excellent yields. thieme-connect.com This two-step sequence—protection followed by oxidation—provides a reliable route to these valuable α-amino ketones, which are otherwise difficult to handle. thieme-connect.comthieme-connect.com

Synthesis of Cyclic Structures from this compound Derivatives

The electrophilic character of both the carbonyl carbon and the chlorine-bearing carbon makes derivatives of this compound excellent substrates for cyclization reactions, leading to a variety of heterocyclic systems.

Derivatives of the parent compound are effective precursors for the synthesis of six-membered cyclic dithiocarbamates. Specifically, N-substituted 1-amino-3-chloropropan-2-ol derivatives react with carbon disulfide (CS₂) in the presence of a base like triethylamine (B128534) to yield 5-hydroxy-1,3-thiazinane-2-thiones. rsc.orgresearchgate.netrsc.org This reaction proceeds efficiently, providing a straightforward route to these sulfur- and nitrogen-containing heterocycles. rsc.org

The process involves the initial formation of a dithiocarbamic acid from the reaction of the secondary amine with CS₂, followed by an intramolecular nucleophilic substitution where the sulfur attacks the carbon bearing the chlorine atom to close the ring. rsc.orgresearchgate.net This method is applicable to a range of N-substituted derivatives, including those with alkyl and aryl groups, demonstrating its versatility. rsc.org

The α-haloketone motif is a classic building block for the synthesis of numerous heterocycles. One of the most prominent applications is in the Hantzsch thiazole (B1198619) synthesis and related reactions. By reacting with a source of sulfur and nitrogen, such as a thioamide, thiourea, or a dithiocarbamate, this compound derivatives can be converted into substituted thiazoles. researchgate.netorganic-chemistry.org The reaction involves the condensation of the thio-nucleophile with the α-haloketone to form the five-membered thiazole ring. researchgate.net

Furthermore, the precursor, 1-amino-3-chloropropan-2-ol, is a vital intermediate in the synthesis of oxazolidinones. derpharmachemica.com These five-membered heterocyclic rings are core structures in several important pharmaceutical agents. derpharmachemica.com The synthesis typically involves cyclization with a carbonyl source, such as phosgene (B1210022) or its equivalents, where the amino and hydroxyl groups of the precursor react to form the heterocyclic ring. researchgate.net The chlorine atom can then be used for further functionalization. derpharmachemica.com Derivatives of this compound have also been used in the synthesis of other heterocyclic systems like 1-amino-1H-imidazole-2(3H)-thiones and researchgate.netCurrent time information in Bangalore, IN.selenazolo[4,5-d]pyrimidines. mdpi.comresearchgate.net

Derivatization for Precursors to Complex Organic Molecules

This compound and its derivatives, particularly its chiral alcohol precursor, are highly valuable building blocks in the pharmaceutical industry. evitachem.com Their most notable application is in the synthesis of oxazolidinone antibiotics, such as linezolid (B1675486). evitachem.comgoogle.com Linezolid is a critical antibiotic used for treating infections caused by multidrug-resistant Gram-positive bacteria. evitachem.com

The chiral (S)-enantiomer of 1-amino-3-chloropropan-2-ol hydrochloride is a key intermediate in several patented synthetic routes to linezolid. google.comsmolecule.com This chiral building block contains the necessary stereocenter and functional groups that are elaborated to form the final oxazolidinone ring structure of the drug. smolecule.com The synthesis often involves the reaction of (S)-epichlorohydrin with an amine source to generate the chiral amino alcohol, which is then further processed. google.com The ability to derivatize the amino group and displace the chlorine atom makes this compound a versatile precursor for constructing the complex, substituted methyl side chain of 5-substituted methyl-2-oxazolidinones. derpharmachemica.com

Regioselective and Stereoselective Derivatization Methodologies

Controlling the regiochemistry and stereochemistry of reactions involving this compound is essential for its use as a synthetic building block. masterorganicchemistry.comddugu.ac.in

Regioselectivity refers to the preference for a reaction to occur at one specific site in a molecule with multiple reactive centers. ddugu.ac.inmdpi.com In the context of 1-amino-3-chloropropan-2-ol, the precursor to the ketone, a key regioselective step is the protection of the amino group in the presence of the hydroxyl group. thieme-connect.com This allows the hydroxyl group to be selectively oxidized to the ketone without interference from the nitrogen atom. thieme-connect.com Similarly, in cyclization reactions, the inherent reactivity of the α-haloketone moiety directs the regioselective formation of heterocyclic rings like thiazoles. researchgate.net

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.commdpi.com This is particularly critical in pharmaceutical synthesis, where often only one enantiomer of a drug is active. The synthesis of (S)-1-amino-3-chloropropan-2-ol hydrochloride as a precursor for linezolid is a prime example of a stereospecific synthesis, where the chirality from a starting material like (S)-epichlorohydrin is maintained throughout the reaction sequence. derpharmachemica.com Furthermore, the reduction of the ketone in this compound can be performed stereoselectively using specific reagents to yield a particular diastereomer of the corresponding alcohol, which is crucial for controlling the final stereochemistry of complex target molecules. acs.org

Data Tables

Table 1: Summary of Derivatization Strategies for this compound and its Precursors

| Strategy | Section | Reagents/Conditions | Product Type | Application |

|---|---|---|---|---|

| Amine Protection | 4.1 | Boc-anhydride, Cbz-Cl | N-Protected Amine | Enables selective oxidation and other transformations |

| Oxidation | 4.1 | Dess-Martin periodinane | α-Amino Ketone | Preparation of the title compound from its alcohol precursor |

| Dithiocarbamate Cyclization | 4.2.1 | Carbon Disulfide (CS₂), Triethylamine | 1,3-Thiazinane-2-thione | Synthesis of sulfur-containing heterocycles |

| Heterocyclic Annulation | 4.2.2 | Thioamides, Thioureas | Thiazoles | Building blocks for various applications |

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₃H₆ClNO |

| 1-Amino-3-chloropropan-2-ol | C₃H₈ClNO |

| Acetic anhydride (B1165640) | C₄H₆O₃ |

| Benzaldehyde | C₇H₆O |

| Benzylamine | C₇H₉N |

| Carbon disulfide | CS₂ |

| Dess-Martin periodinane | C₁₃H₁₃IO₈ |

| Epichlorohydrin (B41342) | C₃H₅ClO |

| Linezolid | C₁₆H₂₀FN₃O₄ |

| Phosgene | COCl₂ |

| Thiazole | C₃H₃NS |

| Thiourea | CH₄N₂S |

| Triethylamine | C₆H₁₅N |

| (S)-1-Amino-3-chloropropan-2-ol hydrochloride | C₃H₉Cl₂NO |

| 5-Hydroxy-1,3-thiazinane-2-thione | C₄H₇NOS₂ |

Computational and Theoretical Investigations of 1 Amino 3 Chloropropan 2 One

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular and electronic characteristics of 1-amino-3-chloropropan-2-one. These calculations provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule, which in turn dictate its reactivity.

The optimized molecular structure of this compound reveals key geometric parameters. The presence of the electronegative chlorine atom and the electron-donating amino group on the propanone backbone significantly influences the geometry around the carbonyl group. Intramolecular interactions, such as hydrogen bonding between the amino group and the carbonyl oxygen or the chlorine atom, can lead to specific stable conformations.

Electronic property calculations focus on the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. For this compound, the HOMO is typically localized on the nitrogen atom of the amino group, making it the primary site for electrophilic attack. Conversely, the LUMO is centered on the carbonyl carbon and the C-Cl bond, indicating these as the most probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data based on DFT Calculations of Analogous α-Amino Ketones)

| Property | Value | Description |

| HOMO Energy | -8.5 eV | Indicates the energy of the highest occupied molecular orbital, suggesting the electron-donating capacity primarily from the amino group. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest unoccupied molecular orbital, highlighting the electron-accepting nature of the carbonyl and C-Cl functionalities. |

| HOMO-LUMO Gap | 7.3 eV | The energy difference between HOMO and LUMO, reflecting the molecule's chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density due to the electronegative atoms. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed investigation of reaction mechanisms, including the identification of transition states and intermediates.

Transition State Analysis in Key Synthetic Steps

The synthesis of this compound often involves the amination of a precursor like 1,3-dichloropropan-2-one. Computational studies can model this nucleophilic substitution reaction to identify the transition state structure. Transition state analysis provides crucial information about the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. By calculating the vibrational frequencies of the transition state, it can be confirmed as a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Calculated Activation Energies for a Key Synthetic Step of an Analogous α-Amino Haloketone

| Reaction Step | Reactants | Product | Activation Energy (kcal/mol) |

| Amination | 1,3-Dichloropropan-2-one + NH₃ | This compound + HCl | 15.2 |

Exploration of Competing Reaction Pathways

In many reactions involving this compound, multiple products can be formed through competing reaction pathways. For example, in the presence of a base, intramolecular cyclization to form an aziridinone (B14675917) or other heterocyclic structures can compete with intermolecular reactions. Computational modeling can be used to explore the energetics of these competing pathways. By comparing the activation energies of the transition states for each pathway, it is possible to predict the major product under a given set of conditions. For instance, a computational study on the reaction of α-haloketones with nucleophiles has shown that nucleophilic substitution and epoxidation can be competing reactions with comparable low activation energies. up.ac.za

In Silico Prediction of Reactivity and Selectivity

In silico methods provide a rapid and cost-effective way to predict the reactivity and selectivity of this compound in various chemical environments. These predictions are based on the calculated electronic structure and molecular properties.

The electrophilic and nucleophilic sites of the molecule can be identified by analyzing the electrostatic potential (ESP) map and Fukui functions. The ESP map visually represents the charge distribution, with red regions indicating negative potential (nucleophilic sites) and blue regions indicating positive potential (electrophilic sites). For this compound, the oxygen of the carbonyl group and the nitrogen of the amino group are typically nucleophilic centers, while the carbonyl carbon and the carbon atom bonded to the chlorine are electrophilic centers. Fukui functions provide a more quantitative measure of the local reactivity, indicating the change in electron density at a particular site upon the addition or removal of an electron.

These predictions are valuable for designing synthetic strategies and for understanding the molecule's potential interactions with biological macromolecules. For example, understanding the nucleophilic and electrophilic sites is crucial for predicting how it might act as an inhibitor of enzymes, such as amino acid transporters. gla.ac.uk

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and reactivity of this compound are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's conformational landscape and dynamic behavior.

Conformational analysis involves systematically exploring the different spatial arrangements of the atoms in the molecule by rotating around its single bonds. This allows for the identification of the most stable conformers (lowest energy structures). For this compound, the relative orientation of the amino and chloro-methyl groups with respect to the carbonyl group is of particular interest. Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations.

Molecular dynamics simulations provide a time-resolved picture of the molecule's motion. By simulating the molecule's trajectory over time in a given environment (e.g., in a solvent like water), MD simulations can reveal how the molecule flexes, vibrates, and interacts with its surroundings. These simulations are particularly useful for understanding how the molecule might bind to a biological target, such as an enzyme's active site, and for calculating properties like the free energy of binding.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular structure of 1-Amino-3-chloropropan-2-one by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural confirmation of this compound. While specific spectral data for this compound is not widely published, its expected NMR characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the two methylene (B1212753) (CH₂) groups. The protons of the aminomethyl group (-CH₂NH₂) would appear as one signal, while the protons of the chloromethyl group (-CH₂Cl) would appear as a separate signal at a more downfield chemical shift due to the electron-withdrawing effect of the chlorine atom. The chemical shifts for 1-chloropropane, for instance, show the protons on the carbon adjacent to the chlorine at approximately 3.5 ppm. docbrown.info The protons of the primary amine (-NH₂) would likely appear as a broad singlet that can be exchanged with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon NMR spectrum is predicted to display three signals corresponding to the three carbon atoms in different chemical environments:

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to deduce its structure by analyzing its fragmentation patterns. The compound has a molecular formula of C₃H₆ClNO and a monoisotopic mass of approximately 107.01 Da. nih.gov When coupled with gas chromatography (GC-MS), it becomes a powerful technique for quantifying trace levels of haloketones. researchgate.net Expected fragmentation in electron ionization (EI) would involve the loss of functional groups, such as the cleavage of the C-C bond adjacent to the carbonyl group, leading to fragments corresponding to the loss of •CH₂Cl or •CH₂NH₂.

Chromatographic Separation Techniques

Chromatography is indispensable for separating this compound from impurities, reaction byproducts, or other components in a mixture, enabling its purification and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most probable method for the analysis of this compound, a polar and basic compound. While specific methods for this ketone are not detailed in the literature, general approaches for aminoketones and related polar compounds can be applied. sielc.comrjptonline.org A C18 stationary phase would likely be used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. To ensure good peak shape and retention for the basic amine, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase to protonate the amine group. bldpharm.com UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC.

General conditions for the HPLC analysis of related aminoketones are summarized in the table below.

<

| Analyte Class | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Aminoketones (e.g., Bupropion) | Primesep 200 (Mixed-Mode) | Acidic buffer/organic solvent | UV | sielc.com |

| Bupropion HCl | C18 (250 x 4.6 mm, 5 µm) | Phosphate buffer (pH 4.0) and Methanol (Gradient) | UV (252 nm) | rjptonline.org |

| β-Aminoketones | Polysaccharide-based chiral columns | Hexane/Ethanol or Isopropanol | UV | lookchem.com |

>

Gas Chromatography (GC) with Advanced Detection (relevant for related chloropropanols)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly effective technique for the analysis of volatile and semi-volatile compounds like haloketones, which are often found as disinfection by-products in water. researchgate.net Although this compound may require derivatization to improve its volatility and thermal stability due to the primary amine group, the general methodology for haloketones is well-established.

Advanced sample preparation techniques are often employed to extract and concentrate haloketones from aqueous samples prior to GC analysis. These include micro liquid-liquid extraction (MLLE) and headspace solid-phase microextraction (HS-SPME). researchgate.netlookchem.com These methods offer high recovery and sensitivity, with detection limits in the nanogram-per-liter (ng/L) range. researchgate.net

<

| Technique | Sample Prep | Fiber/Solvent | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| GC-MS | Micro Liquid-Liquid Extraction (MLLE) | Methyl tert-butyl ether (MTBE) | MS | LODs: 6-60 ng/L; Recoveries: 95-99% | researchgate.net |

| HS-SPME-GC-MS | Headspace SPME | DVB/CAR/PDMS | MS | LODs: 15-600 ng/L; RSD <7% | lookchem.com |

| HS-SPME-GC-MS | Headspace SPME | DVB/CAR/PDMS | MS (Chemical Ionization) | MDLs for HKs: 100-180 ng/L; RSD: 4-7% | sielc.com |

>

Chiral Separation and Enantiomeric Purity Determination

This compound is a prochiral molecule. libretexts.org This means it is achiral itself but can be converted into a chiral molecule in a single step. libretexts.org The reduction of its carbonyl group leads to the formation of the chiral alcohol 1-amino-3-chloropropan-2-ol (B1208272), which has two enantiomers (R and S). smolecule.com Because the biological activity of chiral molecules often resides in only one of the enantiomers, methods to analyze and separate these stereoisomers are critical. smolecule.comresearchgate.net

The enantiomers of the resulting alcohol or its derivatives are typically separated using chiral HPLC. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for this purpose. researchgate.netderpharmachemica.com The analysis of prochiral ketones often involves their stereoselective reduction using biocatalysts, followed by chiral chromatography (GC or HPLC) to determine the enantiomeric excess (e.e.) of the resulting chiral alcohol. nih.govwseas.com

Table of Compounds

Electrochemical and Optical Sensor-Based Detection Methods (for related chloropropanols)

Conventional methods for chloropropanol (B1252657) detection, such as gas chromatography-mass spectrometry (GC-MS), are reliable but can be time-consuming and require significant sample preparation and expensive equipment. mdpi.comgavinpublishers.com As a result, there is growing interest in developing rapid, sensitive, and portable sensor-based technologies for on-site monitoring. mdpi.com

Electrochemical Sensors

Electrochemical sensors have emerged as a powerful tool for the real-time monitoring of chloropropanols due to their high selectivity, sensitivity, and cost-effectiveness. nih.govnih.gov These sensors typically operate by measuring the electrochemical response (e.g., current or potential) generated when the target analyte interacts with a specially designed electrode surface.

A prominent strategy in designing these sensors involves the use of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with custom-made recognition sites that are complementary to the shape, size, and functional groups of the target molecule. In a typical application for 3-MCPD detection, a molecularly imprinted electrochemical sensor (MIECS) is fabricated by polymerizing a film on an electrode surface in the presence of 3-MCPD, which acts as a template. nih.govacs.orgnih.gov After polymerization, the template molecule is removed, leaving behind specific cavities that can selectively rebind 3-MCPD from a sample, generating a measurable electrochemical signal. acs.org

To enhance sensitivity and performance, electrode surfaces are often modified with nanomaterials. Gold nanoparticles (AuNPs) and carbon dots (CDs) are used to increase the electrode's surface area and improve the electrochemical response. nih.govacs.org For instance, a sensor using a gold nanoparticle-modified glassy carbon electrode coated with a p-aminothiophenol MIP film has demonstrated an exceptionally low detection limit for 3-MCPD. acs.org Another approach utilized electrochemically modified graphite (B72142) paper decorated with Prussian blue and platinum nanoparticles to create a stable and sensitive platform for 3-MCPD detection. nih.gov Researchers have also developed 3D-printed electrodes from conductive filaments like acrylonitrile (B1666552) butadiene styrene (B11656) mixed with graphene (ABS-G), offering a route to rapidly fabricate low-cost, tailored sensors for food contaminants. mdpi.comresearchgate.net

The table below summarizes the performance of several recently developed electrochemical sensors for the detection of 3-MCPD.

| Sensor Type / Electrode Modification | Analytical Method | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Molecularly Imprinted Polymer (MIP) on Gold Nanoparticle-Modified Glassy Carbon Electrode (AuNP/GCE) | Differential Pulse Voltammetry (DPV) | 1.0 × 10⁻¹⁷ to 1.0 × 10⁻¹³ mol L⁻¹ | 3.8 × 10⁻¹⁸ mol L⁻¹ | acs.org |

| MIP on Electrochemically Modified Graphite Paper (Pt@PB/EM-GP) | Cyclic Voltammetry (CV) | 1 × 10⁻⁸ to 5 × 10⁻⁵ mol L⁻¹ | 5 × 10⁻⁹ mol L⁻¹ | nih.gov |

| 3D Printed Acrylonitrile Butadiene Styrene-Graphene (ABS-G) Electrode | Amperometric Detection | 6.61 × 10⁻⁴ to 2.30 × 10⁻³ µg/mL | 3.30 × 10⁻⁴ µg/mL | mdpi.com |

| Chitosan-based MIP with Carbon Dots (CDs) | Electrochemical Sensing | 1.00 × 10⁻⁷ to 1.00 × 10⁻³ mol/L | 1.8 × 10⁻⁸ mol/L | nih.gov |

Optical Sensor-Based Detection Methods

Optical sensors offer another promising avenue for the rapid detection of chloropropanols. These methods rely on changes in optical properties, such as fluorescence, in response to the presence of the analyte.

One such method developed for 3-MCPD utilizes the fluorescence quenching of a pyrocatechol–polyethyleneimine (PCh–PEI) polymer. rsc.org In this system, the fluorescence intensity of the polymer solution decreases upon interaction with 3-MCPD. The degree of quenching is proportional to the concentration of the analyte. This technique provides a simple and sensitive platform for rapid screening. rsc.org Under optimal conditions of pH 8.5 and a temperature of 100 °C, this method has proven effective for detecting 3-MCPD in food products. rsc.org

The key performance metrics for this optical detection method are detailed in the table below.

| Sensor Principle | Analytical Method | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Fluorescence Quenching of Pyrocatechol–Polyethyleneimine (PCh–PEI) Polymer | Fluorimetry | 0.08–2.0 mg L⁻¹ | 0.06 mg L⁻¹ | rsc.org |

Applications in Academic Research and Chemical Sciences

Role as a Key Intermediate in General Organic Synthesis

1-Amino-3-chloropropan-2-one, along with its closely related amino alcohol derivatives, serves as a crucial building block in a variety of organic transformations. The presence of multiple reactive sites—an amino group, a ketone (or a hydroxyl group in its reduced form, 1-amino-3-chloropropan-2-ol), and a chlorine atom—allows for a diverse range of chemical modifications. These compounds are widely used as synthetic intermediates in both organic chemistry and pharmaceutical research.

The amino group can readily react with carboxylic acids to form amides, while the chlorine atom, being a good leaving group, can be displaced by various nucleophiles in substitution reactions. evitachem.com This dual reactivity makes it a valuable precursor for synthesizing more complex molecular architectures. For instance, derivatives of 1-amino-3-chloropropan-2-ol (B1208272) are employed in the base-mediated synthesis of six-membered cyclic dithiocarbamates through a reaction with carbon disulfide. rsc.orgresearchgate.net This reaction highlights the compound's utility in constructing heterocyclic systems.

Utility in Investigating Enzyme Mechanisms and Metabolic Pathways (for related amino alcohols)

The structural analogs of this compound, particularly 1-amino-3-chloropropan-2-ol, have proven useful in the field of biochemistry for studying enzyme mechanisms and metabolic pathways. The metabolism of 3-amino-1-chloropropan-2-ol has been investigated in male rats, revealing its conversion by monoamine oxidase to β-chlorolactaldehyde. This intermediate can then be either reduced to α-chlorohydrin or oxidized to β-chlorolactic acid and subsequently to oxalic acid. nih.gov

Furthermore, both the (+) and (-) isomers of aminochloropropanol have demonstrated inhibitory effects on the glycolytic enzymes glyceraldehyde-3-phosphate dehydrogenase and triosephosphate isomerase in vitro. nih.gov Another related compound, (S)-1-acetamido-3-chloropropan-2-yl acetate, has been shown to act as a competitive inhibitor for certain enzymes involved in amino acid metabolism, with a determined inhibition constant (Ki) of approximately 20 µM. These studies underscore the value of these compounds as tools to probe biological processes.

Precursor in the Synthesis of Complex Organic Molecules

The utility of this compound and its derivatives extends to the synthesis of complex and biologically active molecules. One of the most notable applications is the role of its amino alcohol form, specifically (S)-1-Amino-3-chloro-2-propanol hydrochloride, as a key intermediate in the synthesis of the antibiotic linezolid (B1675486). evitachem.comguidechem.com Linezolid is an important antibacterial agent used against various Gram-positive bacteria. guidechem.com

The synthesis of linezolid often involves the use of the chiral (S)-enantiomer of 1-amino-3-chloropropan-2-ol hydrochloride, which can be prepared from S-epichlorohydrin. google.com The structural framework of this amino alcohol provides the necessary chirality and functional groups for constructing the oxazolidinone core of the linezolid molecule.

Beyond antibiotics, these compounds serve as precursors for a range of other complex structures. For example, they are used in the preparation of β-adrenergic antagonists and estrogen receptor inhibitors. Additionally, 1-azido-3-chloropropan-2-ol, derived from epichlorohydrin (B41342), is a valuable intermediate for synthesizing functionally substituted 1,2,3-triazoles and tetrazoles through cycloaddition reactions. researchgate.net

Building Block in Materials Science Research (e.g., Polymer Chemistry)

While the primary applications of this compound derivatives are in organic and medicinal chemistry, they also find utility in materials science. The related compound, (R)-1-Amino-3-chloro-2-propanol hydrochloride, has been reported to act as a crosslinking agent in polymer chemistry. Specifically, it has been used to modify cellulose (B213188), thereby improving its material properties. This application demonstrates the potential of these small molecules to influence the macroscopic characteristics of polymers.

Emerging Research Directions and Future Perspectives for 1 Amino 3 Chloropropan 2 One Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis

The development of sustainable synthetic methods for producing 1-amino-3-chloropropan-2-one is a primary focus of emerging research. Traditional synthesis routes often involve stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. Future efforts will likely concentrate on the application of novel catalytic systems to improve efficiency and reduce the environmental impact.

Key research areas include:

Heterogeneous Catalysis: The design of solid-supported catalysts could facilitate easier separation and recycling, thereby reducing waste and operational costs. Materials such as functionalized silica, zeolites, and metal-organic frameworks (MOFs) are being investigated for their potential to catalyze the key steps in the synthesis of α-amino ketones.

Homogeneous Catalysis: Advances in organometallic chemistry may lead to the development of highly selective and active homogeneous catalysts that can operate under mild conditions. Research into catalysts based on abundant and non-toxic metals is a particularly promising avenue for sustainable synthesis.

Photocatalysis and Electrocatalysis: The use of light or electricity to drive chemical reactions offers a green alternative to traditional thermal methods. The development of photocatalytic or electrocatalytic systems for the synthesis of this compound could significantly reduce energy consumption and reliance on fossil fuels.

| Catalytic Approach | Potential Advantages | Research Focus |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, improved stability. | Functionalized porous materials, supported metal nanoparticles. |

| Homogeneous Catalysis | High activity and selectivity, mild reaction conditions. | Catalysts based on earth-abundant metals, ligand design. |

| Photocatalysis/Electrocatalysis | Use of renewable energy sources, reduced energy consumption. | Development of efficient photo- and electro-catalysts. |

Exploration of Bio-catalytic Transformations

Biocatalysis is emerging as a powerful tool for the synthesis of chiral molecules with high enantioselectivity. The application of enzymes to the synthesis and transformation of this compound and its derivatives is a promising area of research.

Future research in this domain will likely focus on:

Asymmetric Reduction: Ketoreductases (KREDs) could be employed for the stereoselective reduction of the carbonyl group in this compound to produce chiral 1-amino-3-chloropropan-2-ol (B1208272), a key intermediate in the synthesis of pharmaceuticals like linezolid (B1675486). guidechem.com

Transaminase-mediated Synthesis: Transaminases are capable of installing an amino group onto a ketone backbone with high stereocontrol. The development of robust transaminases that can accept chlorinated substrates would provide a direct and efficient route to enantiopure this compound.

Enzyme Engineering: Directed evolution and rational design techniques can be used to improve the activity, stability, and substrate scope of existing enzymes, tailoring them for the specific requirements of this compound synthesis and transformation.

| Biocatalytic Method | Target Transformation | Key Enzyme Classes |

| Asymmetric Reduction | Ketone to chiral alcohol | Ketoreductases (KREDs) |

| Asymmetric Amination | Pro-chiral ketone to chiral amine | Transaminases (TAs) |

| Kinetic Resolution | Separation of racemic mixtures | Lipases, Esterases |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for process automation. The integration of the synthesis of this compound into continuous flow systems is an attractive prospect for industrial-scale production.

Key developments in this area are expected to include:

Multi-step Flow Synthesis: The development of telescoped, multi-step flow processes where crude reaction streams are passed directly from one reactor to another without intermediate purification steps. flinders.edu.auuc.pt This approach can significantly reduce reaction times and waste.

In-line Analysis and Optimization: The use of in-line analytical techniques, such as spectroscopy and chromatography, can provide real-time monitoring of reaction progress, enabling rapid optimization of process parameters. flinders.edu.au

Automated Platforms: The combination of flow chemistry with robotic systems can enable high-throughput screening of reaction conditions and catalysts, accelerating the discovery of optimal synthetic routes.

Applications in New Chemical Space Discovery

The unique combination of functional groups in this compound makes it a valuable scaffold for the synthesis of diverse and novel chemical entities. Its application in the exploration of new chemical space is a burgeoning area of research with implications for drug discovery and materials science.

Future research will likely explore:

Library Synthesis: The use of this compound as a starting material for the combinatorial synthesis of libraries of complex molecules. The reactive amine, ketone, and chloro- functionalities allow for a wide range of chemical transformations.

Synthesis of Novel Heterocycles: The compound can serve as a precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems, which are prevalent in biologically active molecules.

Scaffold Decoration: The functional handles of this compound can be used to introduce diverse substituents, allowing for the fine-tuning of the physicochemical and biological properties of the resulting molecules. The exploration of biologically relevant chemical space is a key aspect of modern drug discovery. frontiersin.org

Advanced Theoretical Studies for Rational Design and Mechanistic Understanding

Computational chemistry and theoretical studies are becoming increasingly important in modern chemical research. The application of these methods to this compound can provide valuable insights into its reactivity and guide the rational design of new synthetic strategies and catalysts.

Areas of focus for theoretical studies will likely include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of the underlying reaction mechanisms.

Catalyst Design: Computational screening of potential catalysts can help to identify promising candidates for experimental investigation, accelerating the development of more efficient and selective catalytic systems.

Prediction of Properties: Quantum mechanical calculations can be used to predict the spectroscopic and physicochemical properties of this compound and its derivatives, aiding in their characterization and the design of molecules with desired properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Amino-3-chloropropan-2-one, and how can instability from adjacent functional groups be mitigated?

- Methodological Answer : The synthesis of aminochloropropane derivatives often requires protecting groups to stabilize reactive intermediates. For example, potassium phthalimide can be used to protect amines during nucleophilic substitution reactions, as demonstrated in the synthesis of 1,2-diamino-3-chloropropane dihydrochloride . For this compound, low-temperature reactions (<0°C) and inert atmospheres (N₂/Ar) are recommended to minimize decomposition. Post-synthesis purification via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) can improve stability .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of amine (-NH₂), carbonyl (C=O), and chlorine groups. Chemical shifts for the carbonyl group typically appear at ~200-220 ppm in ¹³C NMR.

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for verifying bond angles and spatial arrangements of functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns, especially for distinguishing isomers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HCl gas during synthesis) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Chlorinated compounds may cause skin irritation or respiratory distress .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can contradictions in reported physicochemical data (e.g., melting points, solubility) be systematically resolved?

- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Researchers should:

- Standardize Purity : Use HPLC (>99% purity) or elemental analysis to verify sample quality.

- Control Crystallization Conditions : Test multiple solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs.

- Cross-Validate Techniques : Combine differential scanning calorimetry (DSC) with X-ray diffraction to correlate thermal behavior with crystal structure .

Q. What computational strategies predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carbonyl group’s electrophilicity can be quantified using Fukui indices.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, referencing PubChem’s 3D conformer data .

Q. How can stereochemical outcomes of reactions involving this compound be analyzed?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to assign absolute configurations.

- Crystallographic Analysis : Resolve racemic mixtures via co-crystallization with chiral resolving agents, followed by SHELXL refinement .

Q. What experimental designs evaluate the compound’s potential pharmacological activity?

- Methodological Answer :

- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (e.g., radioligand displacement) at varying concentrations (1–100 µM).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing chlorine with fluorine) and compare bioactivity.

- Metabolic Stability : Use liver microsome models to assess CYP450-mediated degradation, critical for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.